苯甲酸乙酯

描述

Synthesis Analysis

A novel series of ethyl 4- [2-benzamido-4-methylthiazol-3 (2H)-yl)]benzoates heterocycles were efficiently synthesized in good yields by direct cyclization of the corresponding ethyl 4- (3-benzoylthio-ureido)benzoates .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-benzylbenzoate can be inferred from related compounds. For instance, Ethyl benzoate is a benzoate ester obtained by condensation of benzoic acid and ethanol .科学研究应用

Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

Ethyl 4-benzylbenzoate has been studied for its potential use in Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs) . The study found that complexation with selected metal ions improves hole and electron transfer rates, which are crucial for the performance of OLEDs and OSCs . Specifically, the hole transport rate of Pt [EMAB] 2, ( kct (h) = 6.15 × 10 14 s −1 ), is found to be 44 times greater than that of [EMAB], ( kct (h) = 1.42 × 10 13 s −1 ), whereas electron transport rate of Pt [EMAB] 2, ( kct (e) = 4.6 × 10 13 s −1) is 4 times that of EMAB ( kct (e) = 1.1 × 10 13 s −1 ) .

Liquid Mixtures

Ethyl 4-benzylbenzoate has been used in the study of binary liquid mixtures . The study focused on understanding the viscosity, density, and ultrasonic velocity and their deviation of binary liquid mixtures of Methyl benzoate, Ethyl benzoate, and Benzyl benzoate with 2 Pentanol at different temperatures . This research can help in understanding the molecular interactions and the effects of methyl, ethyl, and benzyl group of benzoates present on the benzene ring .

Liquid Crystalline Compounds

Ethyl 4-benzylbenzoate has been designed with the aim of preparing liquid crystalline compounds . These compounds have unique properties that make them useful in a variety of applications, including displays, sensors, and other optoelectronic devices .

Organogelators

Functionalized poly(-benzyl ether) dendrimers with methyl ester decorations have been designed as efficient organogelators . Organogelators are materials that can gel organic liquids into semi-solid or solid state. They have potential applications in various fields such as drug delivery, tissue engineering, and environmental remediation .

Non-linear Optical Materials

Ethyl 4-benzylbenzoate has been used in the design of non-linear optical materials . These materials have the ability to change their optical properties in response to the intensity of light, making them useful in a variety of applications, including telecommunications, data storage, and laser technology .

Flavouring and Perfumery

Ethyl 4-benzylbenzoate, along with Methyl and Ethyl benzoate and Benzyl benzoate, have been broadly used in the flavouring, perfumery, artificial essences, and cosmetics . These compounds can provide a variety of scents and flavors, making them valuable in the food and cosmetic industries .

作用机制

Target of Action

Ethyl 4-benzylbenzoate, like other benzoate compounds, primarily targets the nervous system . It acts on nerve endings and nerve trunks, which are crucial for transmitting signals in the body .

Mode of Action

The compound works by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, it can reversibly block nerve conduction, leading to a loss of local sensation without affecting consciousness .

Biochemical Pathways

It is known that benzoate compounds, in general, can influence the production of volatile aroma compounds in yeast fermentation processes . More research is needed to fully elucidate the specific biochemical pathways impacted by Ethyl 4-benzylbenzoate.

Pharmacokinetics

Pharmacokinetics studies the rate processes associated with the absorption, distribution, metabolism, and elimination of a drug . More research is needed to outline the ADME properties of Ethyl 4-benzylbenzoate and their impact on its bioavailability.

Result of Action

The primary result of Ethyl 4-benzylbenzoate’s action is its local anesthetic effect . By blocking nerve conduction, it can temporarily relieve pain, making it useful for local surgery and treatment . The biological activity experiments showed that benzoate compounds had good local anesthetic effects .

Action Environment

The action, efficacy, and stability of Ethyl 4-benzylbenzoate can be influenced by various environmental factors. For instance, in yeast fermentation processes, a large number of environmental factors can affect the production of volatile aroma compounds . .

属性

IUPAC Name |

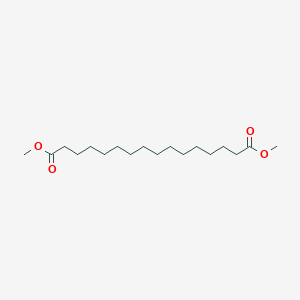

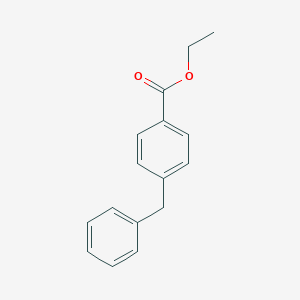

ethyl 4-benzylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-18-16(17)15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIYPRZUNRMPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

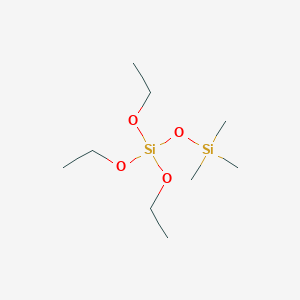

CCOC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463052 | |

| Record name | Ethyl 4-benzylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-benzylbenzoate | |

CAS RN |

18908-74-2 | |

| Record name | Ethyl 4-benzylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B102917.png)